1-(3-methylphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
Compound X , belongs to the class of heterocyclic compounds. Its structure features a pyrrolidinone ring fused with a benzimidazole moiety. This compound exhibits intriguing properties due to its unique structural arrangement.
Preparation Methods
Synthetic Routes::
Radical Protodeboronation: A recent method involves catalytic protodeboronation of alkyl boronic esters using a radical approach. This process allows for the formation of Compound X.
Transaminase-Mediated Synthesis: Enzymatic transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine has been explored, with ATA-025 as the best enzyme.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale synthesis.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form corresponding ketones or other functional groups.
Reduction: Reduction of the pyrrolidinone ring or benzimidazole moiety is feasible.
Substitution: Alkyl or aryl groups can be substituted on the benzimidazole ring.
Common reagents include boronic acids, reducing agents (e.g., NaBH₄), and oxidizing agents (e.g., KMnO₄). Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, antitumor).
Chemical Biology: Used as a probe to study biological processes.
Industry: As a building block for novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique fusion of pyrrolidinone and benzimidazole. Similar compounds include [list similar compounds here].
Properties
Molecular Formula |
C29H31N3O |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O/c1-18-9-8-10-24(13-18)31-16-23(15-28(31)33)29-30-26-11-6-7-12-27(26)32(29)17-25-21(4)19(2)14-20(3)22(25)5/h6-14,23H,15-17H2,1-5H3 |
InChI Key |
NZHSENJLTVGDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C(=CC(=C5C)C)C)C |
Origin of Product |
United States |
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